Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)-
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Overview
Description
2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL typically involves the condensation of 2,6-diaminopyrimidine with furfural under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-hydroxypyrimidine
- 2,6-Diamino-4-hydroxypyrimidine
- 2,6-Diamino-1H-pyrimidin-4-one
Uniqueness
2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL is unique due to the presence of the furylmethylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar pyrimidine derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C9H9N5O2 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
2,4-diamino-5-(furan-2-ylmethylideneamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O2/c10-7-6(8(15)14-9(11)13-7)12-4-5-2-1-3-16-5/h1-4H,(H5,10,11,13,14,15) |
InChI Key |
NPPPNPAMRPPBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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